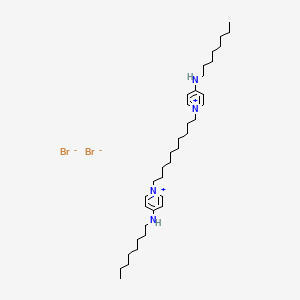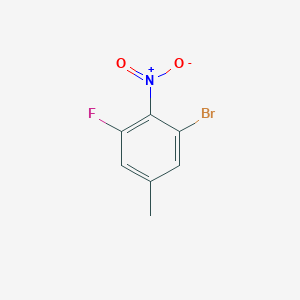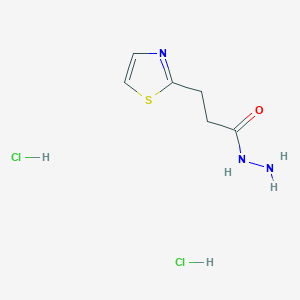
1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide is a synthetic organic compound characterized by its unique structure, which includes a decane backbone linked to two pyridinium rings substituted with octylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide typically involves the following steps:
Formation of the Pyridinium Salt: The initial step involves the reaction of pyridine with octylamine to form 4-(octylamino)pyridine.
Quaternization: The 4-(octylamino)pyridine is then reacted with decane-1,10-dibromide under controlled conditions to form the desired bis-pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium rings.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation and reduction reactions can modify the functional groups on the pyridinium rings.
Applications De Recherche Scientifique
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium rings can interact with nucleic acids and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride
- 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride
Uniqueness
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) bromide is unique due to its specific decane backbone and octylamino substitutions, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced membrane-disrupting capabilities and potential for targeted delivery applications.
Propriétés
Numéro CAS |
64690-20-6 |
|---|---|
Formule moléculaire |
C36H64Br2N4 |
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C36H62N4.2BrH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
Clé InChI |
UVKYQBWVUOZNSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)



![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)





